molecular formula C14H16N2O3 B7562045 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one

4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one

Cat. No. B7562045
M. Wt: 260.29 g/mol
InChI Key: QTFUDFBYJHXKQB-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one involves the selective inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one have been extensively studied in preclinical studies. The compound has been shown to selectively inhibit BTK, leading to the suppression of B-cell activation and proliferation. This can be beneficial in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been studied for its potential application in the treatment of solid tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one in lab experiments include its selectivity for BTK, which can lead to more accurate results. The compound has also been extensively studied in preclinical studies, which can provide a strong foundation for further research. The limitations of using this compound in lab experiments include the need for specialized equipment and expertise for synthesis and handling, as well as the potential for off-target effects.

Future Directions

There are several future directions for research on 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one. One direction is to further investigate its potential applications in the treatment of solid tumors. Another direction is to study its effects on other signaling pathways and enzymes, which can provide a more comprehensive understanding of its mechanism of action. Additionally, further studies can be conducted to optimize the synthesis method and improve the compound's efficacy and selectivity.

Synthesis Methods

The synthesis of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one is a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride to form 2,3-dihydro-1-benzofuran-2-carboxylic acid. The carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methylpiperazine to form the final product, 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one.

Scientific Research Applications

4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one has been extensively studied for its potential applications in the treatment of various diseases. The compound has shown promising results in preclinical studies as a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one has also been studied for its potential application in the treatment of solid tumors.

properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-13(17)15-6-7-16(9)14(18)12-8-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFUDFBYJHXKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one

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